molecular formula C15H16F3N3 B11086026 2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile

2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile

Cat. No.: B11086026
M. Wt: 295.30 g/mol
InChI Key: HNCSBHULHYRFEL-UHFFFAOYSA-N
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Description

2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile typically involves the reaction of adamantane derivatives with trifluoroethylidene and malononitrile under specific conditions. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by the addition of 1-bromo-2-hydroxynaftalene to ketone to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, reducing agents, and various catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted adamantane derivatives .

Scientific Research Applications

2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives, monomers, and polymers.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and pathways.

    Industry: Utilized in the development of high-energy fuels, oils, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit the activity of 11β-hydroxysteroid dehydrogenase 1, an enzyme involved in the control of cortisol availability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

Uniqueness

What sets 2-[1-(Adamantan-1-ylamino)-2,2,2-trifluoro-ethylidene]-malononitrile apart from similar compounds is its trifluoroethylidene group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H16F3N3

Molecular Weight

295.30 g/mol

IUPAC Name

2-[1-(1-adamantylamino)-2,2,2-trifluoroethylidene]propanedinitrile

InChI

InChI=1S/C15H16F3N3/c16-15(17,18)13(12(7-19)8-20)21-14-4-9-1-10(5-14)3-11(2-9)6-14/h9-11,21H,1-6H2

InChI Key

HNCSBHULHYRFEL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=C(C#N)C#N)C(F)(F)F

Origin of Product

United States

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